3-[(2-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Overview
Description
3-[(2-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C23H16ClF3N2S and its molecular weight is 444.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have focused on the synthesis and crystal structure determination of compounds with structural similarities, emphasizing the importance of such compounds in exploring new materials and chemical processes. For instance, the synthesis and structural determination of compounds like 6,7-dihydro-2-methoxy-4-(substituted) 5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile showcase methodologies for creating and analyzing complex organic molecules (A. Moustafa, A. S. Girgis, 2007). These processes are foundational for the development of novel organic compounds with potential applications in pharmaceuticals, materials science, and catalysis.
Material Science Applications
The investigation into the structural, optical, and junction characteristics of pyridine derivatives, including their thermal and diode characteristics, suggests potential applications in electronic and photonic devices. Research detailing the properties of compounds such as 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile highlights their utility in fabricating heterojunctions for electronics and sensors (I. Zedan, F. El-Taweel, E. El-Menyawy, 2020).
Heterocyclic Chemistry and Biological Activities
The synthesis of heterocyclic compounds and the exploration of their biological activities form a significant area of research, indicating the role of complex organic molecules in developing new therapeutic agents. Studies on compounds with similar structural features have shown a range of biological activities, which could inform future research on the compound . For example, compounds based on pyrido[4,3-d]pyrimidine have been synthesized and analyzed for their crystal structures and potential biological activities, offering a template for studying similar molecules (Mo, Wen-yan, He, Hong-wu, 2007).
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N2S/c24-20-10-2-1-5-15(20)13-30-22-19(12-28)17-8-4-9-18(17)21(29-22)14-6-3-7-16(11-14)23(25,26)27/h1-3,5-7,10-11H,4,8-9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKPVPYPIOARMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC(=C2C#N)SCC3=CC=CC=C3Cl)C4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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